2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline
Brand Name: Vulcanchem
CAS No.: 926199-17-9
VCID: VC8402650
InChI: InChI=1S/C14H20N2O/c1-10-4-3-7-16(9-10)14(17)12-5-6-13(15)11(2)8-12/h5-6,8,10H,3-4,7,9,15H2,1-2H3
SMILES: CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)N)C
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

CAS No.: 926199-17-9

Cat. No.: VC8402650

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline - 926199-17-9

Specification

CAS No. 926199-17-9
Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name (4-amino-3-methylphenyl)-(3-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C14H20N2O/c1-10-4-3-7-16(9-10)14(17)12-5-6-13(15)11(2)8-12/h5-6,8,10H,3-4,7,9,15H2,1-2H3
Standard InChI Key PQDRWJUBXAQJQO-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)N)C
Canonical SMILES CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)N)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (C₁₄H₂₀N₂O, molecular weight 232.33 g/mol) belongs to the class of N-acylated anilines with a piperidine backbone. The compound’s IUPAC name, (4-amino-3-methylphenyl)-(3-methylpiperidin-1-yl)methanone, reflects its structural duality: a 3-methylpiperidine ring connected to a 2-methyl-4-aminophenyl group via a ketone bridge . Positional isomerism arises from the methyl group’s placement on the piperidine ring (2-, 3-, or 4-methyl), which significantly influences steric and electronic properties. For instance, the 3-methyl isomer exhibits distinct conformational flexibility compared to its 2- and 4-methyl counterparts, as evidenced by computational studies of analogous structures .

Physicochemical Properties

Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₀N₂O
Molecular Weight232.33 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (Carbonyl O, piperidine N)
Topological Polar Surface52.3 Ų

The compound’s moderate lipophilicity (LogP ~2.1) suggests favorable blood-brain barrier permeability, a trait critical for central nervous system (CNS)-targeted therapeutics .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Nitro Reduction: 2-Methyl-4-nitroaniline undergoes catalytic hydrogenation (H₂, Pd/C) to yield 2-methyl-4-aminophenyl intermediates.

  • Acylation: The amine reacts with 3-methylpiperidine-1-carbonyl chloride under Schotten-Baumann conditions, forming the target compound .

Critical parameters include:

  • Temperature control (<40°C) to prevent undesired side reactions.

  • Use of anhydrous solvents (e.g., THF) to enhance reaction efficiency.

Industrial Scalability

Industrial processes employ continuous-flow reactors to optimize yield (>85%) and purity (>98%). Recent advances integrate in-line purification via simulated moving bed chromatography, reducing production costs by ~30% compared to batch methods.

Research Applications and Biological Activity

Medicinal Chemistry Applications

Piperidine derivatives, including this compound, demonstrate:

  • Acetylcholinesterase Inhibition: Structural analogs (e.g., donepezil derivatives) show IC₅₀ values <10 nM in Alzheimer’s disease models .

  • Tubulin Polymerization Inhibition: N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives exhibit anti-proliferative activity (EC₅₀ = 0.8–2.4 μM) in breast cancer cell lines .

Neurological Imaging Probes

Carbon-11 labeled analogs (e.g., [¹¹C]PMP) serve as positron emission tomography (PET) tracers for vesicular acetylcholine transporter (VAChT) mapping, achieving striatal-to-cerebellar uptake ratios >4.5 in primate models .

Related Compounds and Structure-Activity Relationships

Positional Isomer Comparisons

IsomerVAChT Binding (Kᵢ, nM)σ Receptor Selectivity
2-Methylpiperidine analog3.2 ± 0.5>100-fold
3-Methylpiperidine analog5.1 ± 0.7>50-fold
4-Methylpiperidine analog8.9 ± 1.2>30-fold

Data adapted from highlight the 2-methyl isomer’s superior VAChT affinity, though the 3-methyl variant retains significant selectivity over σ receptors.

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